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Compound of Interest

2-Methyl-2-morpholinopropan-1-
Compound Name:
amine

Cat. No.: B183984

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

2-Methyl-2-morpholinopropan-1-amine, with the CAS number 173336-43-1, is a substituted
aliphatic amine containing a morpholine ring. Its structural features, including a tertiary amine
within the morpholine ring, a primary amine, and a quaternary carbon center, make it a
compound of interest in synthetic chemistry and potentially in drug discovery as a building
block or intermediate. This document provides a summary of its predicted spectroscopic
properties and general experimental protocols for their determination. It is important to note
that, at the time of this writing, detailed experimental spectroscopic data for this specific
compound are not readily available in the public domain. The information presented herein is
based on predicted data and established principles of analytical chemistry for similar molecular
structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine
is presented below.
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Property Value

Molecular Formula CsH1sN20

Molecular Weight 158.24 g/mol

IUPAC Name 2-methyl-2-morpholin-4-ylpropan-1-amine

Canonical SMILES

CC(C)(CN)N1CCOCC1

InChl Key

GFIBMQGRHYGHAP-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-Methyl-2-

morpholinopropan-1-amine based on computational models and typical values for the

constituent functional groups.

'H NMR Spectroscopy (Predicted)

The predicted proton NMR chemical shifts (d) are relative to tetramethylsilane (TMS) at O ppm.
The solvent is typically CDCls or DMSO-ds.

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

-CHs (gem-dimethyl) 1.0-1.2 Singlet 6H
-CHz- (morpholine, N- _

) 24-25 Multiplet 4H
adjacent)
-CHz- (primary amine) 2.7-2.9 Singlet 2H
-CHz- (morpholine, O- ]

] 3.6-3.7 Multiplet 4H
adjacent)
-NH2 (primary amine) Variable Broad Singlet 2H

Infrared (IR) Spectroscopy (Predicted)

The following are the expected characteristic absorption bands in an IR spectrum.
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (primary amine) 3300 - 3500 Medium - Strong

C-H Stretch (aliphatic) 2850 - 3000 Medium - Strong

N-H Bend (primary amine) 1580 - 1650 Medium

C-N Stretch (aliphatic amine) 1020 - 1250 Weak - Medium

C-O Stretch (ether) 1070 - 1150 Strong

Mass Spectrometry (MS) (Predicted)

The predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments
are listed below. The ionization method is typically electron ionization (EIl) or electrospray

ionization (ESI).

lon Predicted m/z
[M]* (Molecular lon) 158
[M+H]* (Protonated Molecular lon) 159

Experimental Protocols

While specific experimental procedures for 2-Methyl-2-morpholinopropan-1-amine are not
available, the following are general protocols for obtaining spectroscopic data for similar
organic amine compounds. These can be adapted by a skilled chemist for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:
e 2-Methyl-2-morpholinopropan-1-amine sample

o Deuterated solvent (e.g., Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds))

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b183984?utm_src=pdf-body
https://www.benchchem.com/product/b183984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
e 5mm NMR tubes

o Pipettes and vials

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of
the chosen deuterated solvent in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring
the solution height is adequate for the spectrometer (typically around 4-5 cm).

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Spectrometer Tuning and Locking: The instrument's software is used to lock onto the
deuterium signal of the solvent and to tune the probe for the *H and 13C frequencies.

e Acquisition of *H Spectrum:

o Set the spectral width, number of scans (typically 8-16 for a *H spectrum), and relaxation
delay.

o Acquire the Free Induction Decay (FID).

» Data Processing:

o

Apply a Fourier transform to the FID to obtain the spectrum.

[e]

Phase the spectrum to obtain a flat baseline.

o

Reference the spectrum to the TMS signal at O ppm.

[¢]

Integrate the peaks to determine the relative number of protons.

e Acquisition of 3C Spectrum:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Set the appropriate parameters for a 13C spectrum, which will require a larger number of
scans due to the low natural abundance of 13C.

o Acquire and process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-Methyl-2-morpholinopropan-1-amine sample

FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total
Reflectance (ATR) or KBr pellet press)

Potassium bromide (KBr), spectroscopic grade (if using pellet method)

Mortar and pestle

Spatula
Procedure (using ATR):

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental absorptions.

o Sample Application: Place a small amount of the liquid or solid amine sample directly onto
the ATR crystal.

o Pressure Application: If it is a solid sample, apply pressure using the instrument's pressure
arm to ensure good contact with the crystal.

o Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's
software will automatically ratio the sample spectrum against the background spectrum to
produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Methyl-2-morpholinopropan-1-amine sample
Mass spectrometer (e.g., with ESI or GC-MS with EI source)
Volatile solvent (e.g., methanol, acetonitrile)

Syringe and/or autosampler vials

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of the amine sample (typically in the low
png/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile. The solvent
may be acidified with a trace of formic acid to promote protonation.

Infusion or Injection: The sample solution can be directly infused into the ESI source via a
syringe pump or injected into a liquid chromatography system coupled to the mass
spectrometer (LC-MS).

lonization: In the ESI source, a high voltage is applied to the sample solution as it is
nebulized, creating charged droplets. As the solvent evaporates, charged molecular ions
(e.g., [M+H]*) are released into the gas phase.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and the resulting data is processed to generate
a mass spectrum, which plots ion intensity versus m/z.

Logical Relationships and Workflows
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Due to the lack of published research detailing specific signaling pathways or complex
experimental workflows involving 2-Methyl-2-morpholinopropan-1-amine, the creation of
corresponding diagrams as requested is not feasible at this time. A general workflow for the
chemical synthesis and characterization of a novel compound like this would typically follow a
linear progression.

General Synthesis and Characterization Workflow

Below is a conceptual workflow for the synthesis and characterization of a target molecule.
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General Synthesis and Characterization Workflow
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Caption: A flowchart illustrating the general steps for the synthesis, purification, and
spectroscopic characterization of an organic compound.

 To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 2-Methyl-
2-morpholinopropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183984#spectroscopic-data-nmr-ir-ms-of-2-methyl-2-
morpholinopropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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